molecular formula C13H21NO3 B6245487 tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 2408971-68-4

tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B6245487
CAS No.: 2408971-68-4
M. Wt: 239.3
InChI Key:
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Description

tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate: is a synthetic organic compound that features a cyclopropyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the use of titanium(IV) isopropoxide and ethylmagnesium bromide in diethyl ether to achieve cyclopropanation . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as distillation or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain enzymes or receptors. This reactivity can lead to the formation of covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its tetrahydropyridine ring, which distinguishes it from other similar compounds that typically feature piperidine or azetidine rings. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

CAS No.

2408971-68-4

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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